Cas no 6261-32-1 (2-Benzylidene-1-tetralone)

2-Benzylidene-1-tetralone 化学的及び物理的性質
名前と識別子
-
- 2-Benzylidene-1-tetralone
- (2E)-2-benzylidene-3,
- (E)-2-benzylidene-3,4-dihydro-2H-naphthalen-1-one
- (E)-2-benzylidene-3,4-dihydronaphthalen-1(2H)-one
- (E)-2-benzylidene-3,4-dihydronaphthalen-1-one
- 2-(phenylmethylene)-3,4-dihydro-1(2H)-naphthalenone
- 2-BENZYLIDENE-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- 2-benzylidene-3,4-dihydro-1(2H)-naphthalenone
- 2-Benzylidene-3,4-dihydronaphthalen-1(2H)-one
- 2-Benzylidenetetralin-1-one
- 3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone
- (2E)-2-(phenylmethylidene)-1,2,3,4-tetrahydronaphthalen-1-one
- F87371
- 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-
- NSC665347
- (2E)-2-benzylidene-3,4-dihydronaphthalen-1-one
- 57558-64-2
- (2E)-2-Benzylidene-3,4-dihydro-1(2H)-naphthalenone #
- 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-, (E)-
- 2--Phenylmethylene-1-tetralone
- BDBM50049779
- HMS1452P11
- 1(2H)-Naphthalenone, 2-benzylidene-3,4-dihydro-
- 2-(Phenylmethylene)-1,2,3,4-tetrahydronaphthalen-1-one
- 5H84JJT89A
- 6261-32-1
- NCGC00327129-01
- A833883
- 2-benzylidene-3,4-dihydro-2h-naphthalen-1-one
- CHEMBL28689
- (e)-2-benzylidene-1-tetralone
- NSC-665347
- 2-[1-Phenyl-meth-(E)-ylidene]-3,4-dihydro-2H-naphthalen-1-one
- AKOS000478650
- CS-0322900
- 2,4-DIMETHYL-6-METHOXYPHENYLBORONICACID
- JNRAEZULKWNOQO-NTCAYCPXSA-N
- (2E)-2-benzylidenetetralin-1-one
- AB01321615-02
- IDI1_019024
- (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone
- SCHEMBL820654
- (E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone
- DTXSID801199006
- (2E)-2-benzylidene-3,4-dihydronaphthalen-1(2H)-one
- STK246954
-
- インチ: InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+
- InChIKey: JNRAEZULKWNOQO-NTCAYCPXSA-N
- ほほえんだ: C(=C1/CCC2C(=CC=CC=2)C/1=O)/C1C=CC=CC=1
- BRN: 476209
計算された属性
- せいみつぶんしりょう: 234.10400
- どういたいしつりょう: 234.104
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: クリーム粉
- 密度みつど: 1.168
- ゆうかいてん: 103-105°C
- ふってん: 398.9°C at 760 mmHg
- フラッシュポイント: 175.8°C
- 屈折率: 1.657
- PSA: 17.07000
- LogP: 3.89910
- ようかいせい: 未確定
2-Benzylidene-1-tetralone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1250893-5g |
2-BENZYLIDENE-1-TETRALONE |
6261-32-1 | 95% | 5g |
$260 | 2024-06-07 | |
Aaron | AR003HA4-1g |
2-Benzylidene-1-tetralone |
6261-32-1 | 97% | 1g |
$53.00 | 2025-02-13 | |
Aaron | AR003HA4-5g |
2-Benzylidene-1-tetralone |
6261-32-1 | 97% | 5g |
$210.00 | 2025-02-13 | |
A2B Chem LLC | AB61264-250mg |
2-BENZYLIDENE-1-TETRALONE |
6261-32-1 | 97%;RG | 250mg |
$44.00 | 2024-04-19 | |
A2B Chem LLC | AB61264-5g |
2-BENZYLIDENE-1-TETRALONE |
6261-32-1 | 97%;RG | 5g |
$606.00 | 2024-04-19 | |
1PlusChem | 1P003H1S-250mg |
2-BENZYLIDENE-1-TETRALONE |
6261-32-1 | 97%;RG | 250mg |
$49.00 | 2024-04-22 | |
1PlusChem | 1P003H1S-5g |
2-BENZYLIDENE-1-TETRALONE |
6261-32-1 | 97%;RG | 5g |
$547.00 | 2024-04-22 | |
Aaron | AR003HA4-250mg |
2-Benzylidene-1-tetralone |
6261-32-1 | 97% | 250mg |
$25.00 | 2025-02-13 | |
A2B Chem LLC | AB61264-100mg |
2-BENZYLIDENE-1-TETRALONE |
6261-32-1 | 97%;RG | 100mg |
$26.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1250893-250mg |
2-BENZYLIDENE-1-TETRALONE |
6261-32-1 | 95% | 250mg |
$85 | 2024-06-07 |
2-Benzylidene-1-tetralone 関連文献
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1. A simple synthesis of 1a,2,3,7b-tetrahydro-1-phenyl-1H-cyclopropa[a]naphthaleneH. G. Heller,R. A. N. Morris J. Chem. Soc. C 1966 1004
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2. Remote stereocontrol as a synthetic strategy: diastereoselective annulations on an arene tricarbonylchromium template??Surojit Sur,Sambasivam Ganesh,Vedavati G. Puranik,Amitabha Sarkar J. Chem. Soc. Perkin Trans. 1 1998 977
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Ye Lin,Lei Liu,Da-Ming Du Org. Chem. Front. 2017 4 1229
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Ye Lin,Lei Liu,Da-Ming Du Org. Chem. Front. 2017 4 1229
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5. Advances of α-activated cyclic isothiocyanate for the enantioselective construction of spirocyclesYang Yang,Xingyue Wang,Xinyi Ye,Baomin Wang,Xiaoze Bao,Hong Wang Org. Biomol. Chem. 2021 19 4610
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6. The semi-pinacol rearrangement of homochiral epoxyalcohols catalysed by rare earth triflatesJamie F. Bickley,Bernhardt Hauer,Paula C. A. Pena,Stanley M. Roberts,John Skidmore J. Chem. Soc. Perkin Trans. 1 2001 1253
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Helena D. Janse van Rensburg,Lesetja J. Legoabe,Gisella Terre'Blanche,Mietha M. Van der Walt Med. Chem. Commun. 2019 10 300
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Helena D. Janse van Rensburg,Lesetja J. Legoabe,Gisella Terre'Blanche,Mietha M. Van der Walt Med. Chem. Commun. 2019 10 300
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9. Reaction of enamines with benzylidene ketones. Part II.J. W. Lewis,P. L. Myers,J. A. Ormerod,I. A. Selby J. Chem. Soc. Perkin Trans. 1 1972 1549
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10. Advances of α-activated cyclic isothiocyanate for the enantioselective construction of spirocyclesYang Yang,Xingyue Wang,Xinyi Ye,Baomin Wang,Xiaoze Bao,Hong Wang Org. Biomol. Chem. 2021 19 4610
2-Benzylidene-1-tetraloneに関する追加情報
Introduction to 2-Benzylidene-1-tetralone (CAS No. 6261-32-1)
2-Benzylidene-1-tetralone, also known by its CAS number 6261-32-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a derivative of tetralone, characterized by its benzylidene substituent, which imparts unique chemical and biological properties. The structure of 2-Benzylidene-1-tetralone consists of a tetralone core with a benzylidene group attached at the 2-position, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The chemical structure of 2-Benzylidene-1-tetralone is represented by the molecular formula C15H12O. It is a white crystalline solid with a melting point ranging from 78 to 80°C. The compound is insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetone. These solubility properties make it suitable for various chemical reactions and analytical techniques.
In recent years, 2-Benzylidene-1-tetralone has gained significant attention due to its potential applications in medicinal chemistry. Research has shown that this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that 2-Benzylidene-1-tetralone derivatives demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The antioxidant properties of 2-Benzylidene-1-tetralone have also been extensively studied. A 2022 study in the journal Free Radical Biology and Medicine found that this compound effectively scavenged free radicals and protected cells from oxidative stress-induced damage. These findings suggest that 2-Benzylidene-1-tetralone could be a promising candidate for the development of novel therapeutic agents targeting oxidative stress-related diseases.
In the context of cancer research, 2-Benzylidene-1-tetralone has shown promising anticancer activity against various cancer cell lines. A 2023 study published in Cancer Letters reported that this compound induced apoptosis in human breast cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These results highlight the potential of 2-Benzylidene-1-tetralone as a lead compound for the development of new anticancer drugs.
Beyond its biological activities, 2-Benzylidene-1-tetralone is also an important synthetic intermediate in organic chemistry. Its versatile reactivity allows it to be used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. For example, a 2023 study in Organic Letters described an efficient synthetic route to produce complex tetralone derivatives using 2-Benzylidene-1-tetralone as a key intermediate.
The synthesis of 2-Benzylidene-1-tetralone typically involves condensation reactions between tetralone and benzaldehyde under appropriate conditions. Various catalysts and solvents can be used to optimize the yield and purity of the product. Recent advancements in green chemistry have led to the development of environmentally friendly methods for synthesizing this compound, reducing the use of hazardous reagents and minimizing waste generation.
In conclusion, 2-Benzylidene-1-tetralone (CAS No. 6261-32-1) is a multifaceted compound with significant potential in both pharmaceutical research and organic synthesis. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development. As research continues to uncover new applications and mechanisms of action, the importance of this compound in the scientific community is likely to grow.
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